N-(2,3-difluoro-4-methoxybenzyl)-3-(3-hydroxy-3-methylbutyl)benzamide
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Description
N-(2,3-difluoro-4-methoxybenzyl)-3-(3-hydroxy-3-methylbutyl)benzamide, also known as DFB, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DFB is a benzamide derivative that has been synthesized using a unique method, and its mechanism of action has been extensively studied.
Scientific Research Applications
Synthesis and Chemical Properties
Enantioselective Synthesis : A method for the enantioselective synthesis of piperidines from (S)-methylpyroglutamate showcases the preparation of N-methoxy-N-methylamide derivatives, highlighting techniques that may be relevant for synthesizing compounds with similar structures (Calvez, Chiaroni, & Langlois, 1998).
New Solventless Synthesis : The development of a new, solventless, metal-free synthesis method for the antiepileptic drug rufinamide and its analogues demonstrates innovative approaches to creating benzamide derivatives, potentially applicable to related compounds (Bonacorso, Moraes, Luz, Quintana, Zanatta, & Martins, 2015).
Potential Applications
Histone Deacetylase Inhibition : Research on 5-aroylindolyl-substituted hydroxamic acids, including a compound with potent inhibitory selectivity against histone deacetylase 6 (HDAC6), suggests therapeutic potential for Alzheimer's disease by decreasing tau protein phosphorylation and aggregation (Lee et al., 2018).
Antimicrobial Agents : Fatty acid-derived 4-methoxybenzylamides have been synthesized and evaluated as antimicrobial agents, indicating the potential of benzamide derivatives in addressing bacterial and fungal infections (Nengroo, Ahmad, Tantary, Ganie, & Shah, 2021).
properties
IUPAC Name |
N-[(2,3-difluoro-4-methoxyphenyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2NO3/c1-20(2,25)10-9-13-5-4-6-14(11-13)19(24)23-12-15-7-8-16(26-3)18(22)17(15)21/h4-8,11,25H,9-10,12H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQAGRIIDUNHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=C(C(=C(C=C2)OC)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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